molecular formula C9H4ClF2N B1463156 4-Chloro-7,8-difluoroquinoline CAS No. 1189105-64-3

4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156
CAS No.: 1189105-64-3
M. Wt: 199.58 g/mol
InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoroquinoline is a useful research compound. Its molecular formula is C9H4ClF2N and its molecular weight is 199.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloro-7,8-difluoroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to exhibit enzyme inhibition properties, which can be crucial in studying enzyme functions and developing enzyme inhibitors . The compound’s interactions with biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby affecting their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression profiles and metabolic changes within the cell . These effects can be leveraged to study cellular responses and develop therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding the compound’s metabolic pathways is essential for predicting its behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mode of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

4-chloro-7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSJHYFLFHBTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670919
Record name 4-Chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-64-3
Record name 4-Chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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